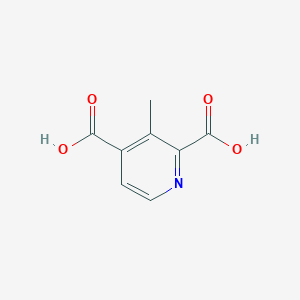
2,4-Dicarboxy-methyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dicarboxy-methyl-pyridine (DCMP) is a pyridine derivative with two carboxylic acid groups and a methyl group attached to the nitrogen atom. It’s a part of a broader class of transition-metal compounds that undergo rapid and complex charge transfer (CT) dynamics .
Synthesis Analysis
The synthesis of pyridine derivatives like DCMP involves various intra- and intermolecular reactions . The synthesis of similar compounds has been reported in the literature, involving reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of DCMP is characterized by the presence of a pyridine ring, two carboxylic acid groups, and a methyl group . Theoretical studies on similar compounds suggest that the arrangement of atoms and the vibrational frequencies can be influenced by the solvent environment .Chemical Reactions Analysis
Pyridine derivatives like DCMP can participate in a variety of chemical reactions. For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of DCMP can be influenced by its molecular structure and the environment. For instance, the solvent can induce dynamic distortion of the structure .Aplicaciones Científicas De Investigación
Solvent Organization and Nuclear Vibrations
The compound “2,4-Dicarboxy-methyl-pyridine” is used in the study of solvent organization and nuclear vibrations . The research focuses on a negatively charged Ru (II) complex, [Ru (dcbpy) 2 (NCS) 2] 4− [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)], in water solution . This system belongs to a broader class of transition-metal compounds undergoing upon photo-excitation rapid and complex charge transfer (CT) dynamics, which can be dictated by structural rearrangement and solvent environment .
Photovoltaic Technologies
The compound is also used in photovoltaic technologies . The research lays the groundwork for future excited-state nuclear and electronic dynamics to monitor non-equilibrium processes of CT excitation in complex environments, such as exciton migration in photovoltaic technologies .
Dye-Sensitized Solar Cells
“2,4-Dicarboxy-methyl-pyridine” is used as a sensitizer in dye-sensitized solar cells (DSSCs) . A new sensitizer, Ru(4,4′-dicarboxy(phenylethenyl)-2,2′-bipyridine) (4,4′-bis(2-(4-tert-butyloxyphenyl) ethenyl)-2,2′–bipyridine) (NCS)2 with high absorbance coefficient denoting AJ-01, is introduced and its application in DSSCs is investigated .
Light Harvesting Applications
The Ru(II) complex [Ru(dcbpy) 2 (NCS) 2] 4−, [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)] or “N3 4− ” is a popular and efficient dye, employed in solar cell and light harvesting applications .
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
It is known that pyridines can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .
Pharmacokinetics
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
New discoveries continue to change our understanding of how pyridines are degraded in the environment .
Action Environment
It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylpyridine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJTNBQWNHJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

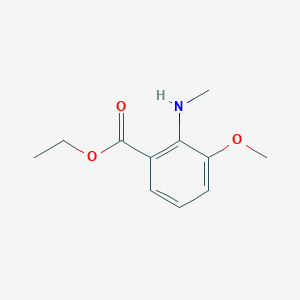
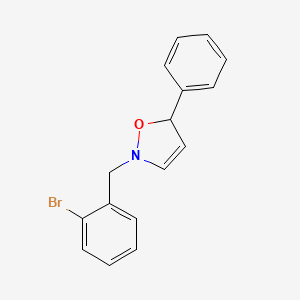


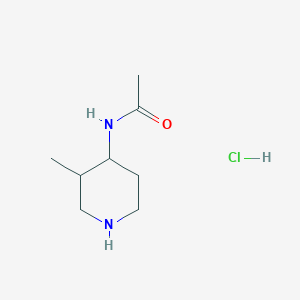
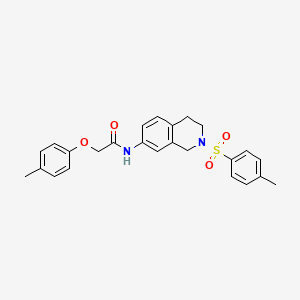


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2817385.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)
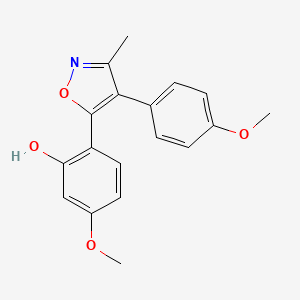
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)